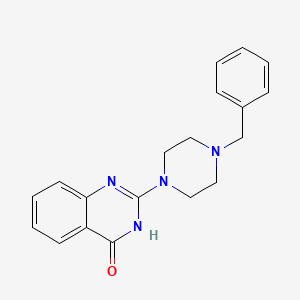
Ethyl thiazolidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl thiazolidine-2-carboxylate hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl thiazolidine-2-carboxylate hydrochloride can be synthesized through the reaction of cysteamine hydrochloride with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like ethanol or water-ethanol mixture under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl thiazolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Applications De Recherche Scientifique
Ethyl thiazolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in biological studies.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of ethyl thiazolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties .
Comparaison Avec Des Composés Similaires
Thiazolidine-4-carboxylate: Another thiazolidine derivative with similar biological activities.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: A related heterocyclic compound with diverse biological activities.
Uniqueness: Ethyl thiazolidine-2-carboxylate hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthesis and biological activities makes it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C6H12ClNO2S |
|---|---|
Poids moléculaire |
197.68 g/mol |
Nom IUPAC |
ethyl 1,3-thiazolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-7-3-4-10-5;/h5,7H,2-4H2,1H3;1H |
Clé InChI |
OYLMMQOHFPWGDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1NCCS1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
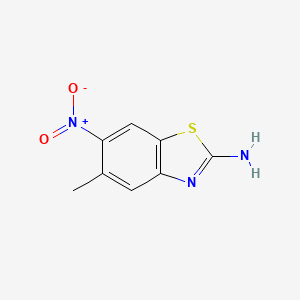
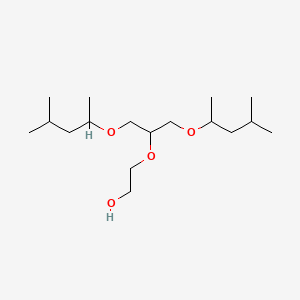
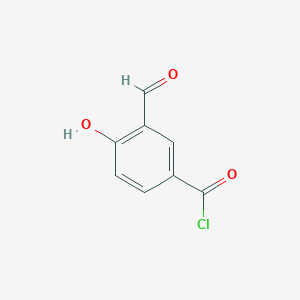
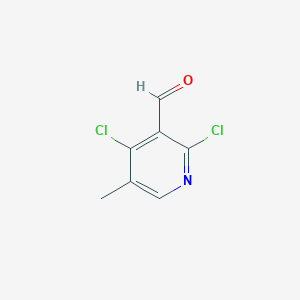

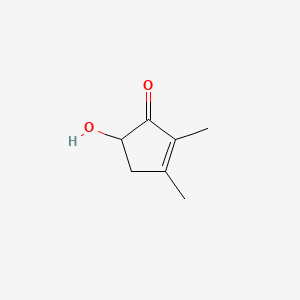
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
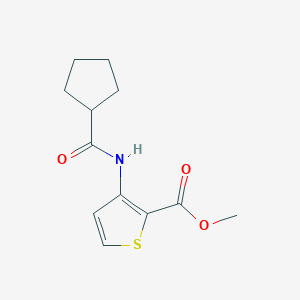
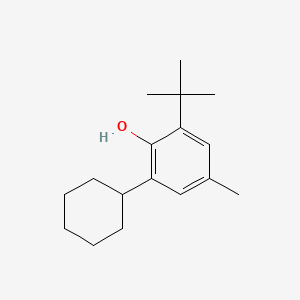
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
